2-[(4-methylphenoxy)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazole
Description
2-[(4-Methylphenoxy)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazole is a benzimidazole derivative featuring a 4-methylphenoxymethyl substituent at position 2 and an isopropyl group at position 1 of the benzodiazole core. This compound belongs to a class of heterocyclic molecules known for diverse biological activities, including antiviral, antimicrobial, and enzyme-inhibitory properties.
Key structural features:
- Benzodiazole core: Provides aromaticity and planar geometry, facilitating π-π stacking and hydrophobic interactions.
- 4-Methylphenoxymethyl group: Enhances lipophilicity and may influence binding to hydrophobic enzyme pockets.
Properties
IUPAC Name |
2-[(4-methylphenoxy)methyl]-1-propan-2-ylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-13(2)20-17-7-5-4-6-16(17)19-18(20)12-21-15-10-8-14(3)9-11-15/h4-11,13H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMYCHLRZCYXQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenoxy)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazole can be achieved through several synthetic routes One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole core
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reactions. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenoxy)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzimidazole core or the substituents.
Substitution: The isopropyl and p-tolyloxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-[(4-methylphenoxy)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into cellular processes.
Medicine: The benzimidazole core is known for its pharmacological properties, and this compound is investigated for its potential therapeutic applications, such as anti-inflammatory, antiviral, and anticancer activities.
Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenoxy)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The isopropyl and p-tolyloxy groups can enhance the compound’s binding affinity and selectivity. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Their Implications
Key Comparative Observations
Substituent Position and Bioactivity
- Phenoxy Methyl Position: The target compound’s para-methylphenoxy group (vs.
- N1 Substituents : The isopropyl group in the target compound may confer greater metabolic stability compared to the propargyl group in D011-5761, which is prone to oxidative degradation .
Linker Chemistry
- Methylene vs.
Pharmacological Potential
- Antiviral Activity: Compounds with triazole-thiazole motifs () exhibit strong docking interactions with viral targets, suggesting that the target compound’s phenoxymethyl group could be optimized for similar applications .
- Enzyme Inhibition : Sulfonyl-containing benzodiazoles () show affinity for Tsg101, a key protein in viral budding, but the target compound lacks this moiety, likely shifting its mechanism of action .
Biological Activity
2-[(4-methylphenoxy)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazole is a compound belonging to the class of benzimidazoles, known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 370.5 g/mol. The structure features a benzodiazole core substituted with a 4-methylphenoxy group and an isopropyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H26N2O |
| Molecular Weight | 370.5 g/mol |
| IUPAC Name | 2-[(4-methylphenoxy)methyl]-1-[(4-propan-2-ylphenyl)methyl]benzimidazole |
| InChI | InChI=1S/C25H26N2O |
| SMILES | CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)C(C)C |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator, influencing various signaling pathways and metabolic processes. The binding affinity and specificity are critical for determining its therapeutic potential.
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. A notable study demonstrated that related compounds displayed IC50 values lower than those of established chemotherapeutics like doxorubicin against multiple cancer types, including breast and colon cancers .
Antimicrobial Properties
Benzimidazole derivatives have also been investigated for their antimicrobial activity. Some studies suggest that these compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways. The specific antimicrobial spectrum and potency of this compound require further exploration through in vitro assays against various pathogens.
Antioxidant Activity
The antioxidant potential of this compound is another area of interest. Compounds within this class have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as neurodegenerative disorders.
Study on Anticancer Effects
A study published in a peer-reviewed journal evaluated the cytotoxic effects of several benzimidazole derivatives against human cancer cell lines. The results indicated that modifications to the phenyl groups significantly enhanced the anticancer activity. Specifically, compounds with electron-donating groups exhibited improved efficacy compared to those with electron-withdrawing substituents .
Mechanistic Insights
Molecular dynamics simulations have been employed to understand the interactions between this compound and target proteins involved in cancer progression. These studies revealed that the compound primarily interacts with hydrophobic regions of the target proteins, which could be crucial for its inhibitory effects on tumor growth .
Q & A
Basic: What are the optimal synthetic routes for 2-[(4-methylphenoxy)methyl]-1-(propan-2-yl)-1H-1,3-benzodiazole, and how can purity be ensured?
Answer:
The synthesis typically involves:
- Benzodiazole Core Formation : Condensation of o-phenylenediamine with a carbonyl source (e.g., glycolic acid) under acidic reflux (4N HCl, 4 hours) .
- Functionalization : Reaction with 4-methylphenoxy methyl groups via nucleophilic substitution, using propargyl bromide or similar reagents in DMF with phase-transfer catalysts like TBAB .
- Purification : Column chromatography (SiO₂, 20% EtOAc/hexane) or recrystallization to achieve >95% purity. Elemental analysis and HPLC are critical for verifying purity .
Basic: Which spectroscopic and analytical techniques are most effective for structural characterization?
Answer:
- 1H/13C NMR : Assign peaks for benzodiazole protons (δ 7.2–8.1 ppm) and methylphenoxy groups (δ 2.3–2.5 ppm) .
- IR Spectroscopy : Confirm C=N stretching (~1600 cm⁻¹) and aryl ether linkages (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ for C₁₈H₂₀N₂O₂) .
- X-ray Crystallography : Resolve bond angles and torsional strain in the benzodiazole core (if single crystals are obtainable) .
Advanced: How do substituent variations on the phenoxy moiety influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?
Answer:
- SAR Design : Synthesize analogs with substituents (e.g., halogen, methoxy) at the 4-methylphenoxy position. Compare bioactivity using standardized assays (e.g., antimicrobial MIC, IC₅₀ in cancer cell lines) .
- Key Findings : Electron-withdrawing groups (e.g., -Br, -Cl) enhance antimicrobial potency by 2–4× compared to methyl/methoxy groups .
- Methodology : Pair computational docking (AutoDock Vina) with in vitro testing to correlate substituent effects with target binding (e.g., enzyme active sites) .
Advanced: How can contradictory data in biological activity studies (e.g., varying IC₅₀ values) be resolved?
Answer:
- Experimental Variables : Control solvent polarity (DMF vs. DMSO), cell line selection (HeLa vs. MCF-7), and incubation times .
- Structural Verification : Re-analyze compound purity and stereochemistry; impurities <1% can skew results .
- Meta-Analysis : Apply fixed-effect models to aggregate data from multiple studies, adjusting for assay heterogeneity .
Advanced: What computational strategies are recommended for predicting binding modes with biological targets?
Answer:
- Docking Protocols : Use Schrödinger Suite or GROMACS for molecular dynamics simulations. Parameterize the benzodiazole core with GAFF force fields .
- Validation : Compare predicted binding poses (e.g., with α-glucosidase) to crystallographic data from analogs (e.g., 9c in ) .
- Free Energy Calculations : Apply MM-PBSA to rank substituent effects on binding affinity .
Advanced: How can thermal and oxidative stability be assessed for material science applications?
Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (typically >250°C for benzodiazoles) .
- DSC : Identify phase transitions and glass transition temperatures (Tg) .
- Accelerated Aging Studies : Expose compounds to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
Advanced: What strategies mitigate synthetic challenges like low yields in cyclization steps?
Answer:
- Catalyst Optimization : Screen Lewis acids (e.g., ZnCl₂ vs. FeCl₃) to enhance cyclization efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes, improving yields by 15–20% .
- Solvent Effects : Switch from ethanol to toluene for azeotropic removal of water, driving equilibrium .
Advanced: How can researchers design robust pharmacological profiling assays for this compound?
Answer:
- In Vitro Panels : Test against kinase arrays (e.g., EGFR, VEGFR2) and CYP450 isoforms to assess selectivity .
- Pharmacokinetics : Use Caco-2 monolayers for permeability studies and microsomal stability assays (t₁/₂ > 60 mins preferred) .
- Toxicity Screening : Zebrafish embryo models (LC₅₀ > 100 µM) and Ames test for mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
